Hexadecanedioic acid

Plasma protein binding Dicarboxylic acid transport Mitochondrial toxicity

Researchers requiring hydrophobic polymer building blocks cannot substitute shorter diacids for C16-chain applications-polymer crystallinity, moisture absorption, and mechanical flexibility are chain-length dependent. Hexadecanedioic acid (HDDA) is the definitive 16-carbon α,ω-dicarboxylic acid monomer for synthesizing nylon 6,16 and nylon 16,16 with substantially reduced moisture uptake. • Molar binding ratio to albumin of 4.2:1->5-fold higher than dodecanedioic acid • Yields polyamides with molecular weights >1.1×10⁴ g/mol and tunable thermal properties • Available in research to bulk quantities with documented purity and worldwide shipping

Molecular Formula C16H30O4
Molecular Weight 286.41 g/mol
CAS No. 505-54-4
Cat. No. B1196417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecanedioic acid
CAS505-54-4
Synonymshexadecanedioic acid
Molecular FormulaC16H30O4
Molecular Weight286.41 g/mol
Structural Identifiers
SMILESC(CCCCCCCC(=O)O)CCCCCCC(=O)O
InChIInChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)
InChIKeyQQHJDPROMQRDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexadecanedioic Acid Overview


Hexadecanedioic acid (HDDA, also known as thapsic acid) is a saturated, straight-chain aliphatic dicarboxylic acid with the molecular formula C₁₆H₃₀O₄ and a molecular weight of approximately 286.41 g/mol [1]. It features two terminal carboxylic acid (-COOH) groups separated by a 14-carbon methylene chain, which imparts pronounced hydrophobicity and chain flexibility compared to shorter-chain diacid counterparts . HDDA exists as a white crystalline solid at room temperature with a melting point typically reported in the range of 120–126 °C and exhibits low aqueous solubility . As a long-chain α,ω-dicarboxylic acid, it serves as a critical monomer for synthesizing specialty polyamides (e.g., nylon 6,16 and nylon 16,16) and polyesters where enhanced hydrophobicity and reduced moisture absorption are desired . HDDA is also a naturally occurring endogenous metabolite found in animals, plants, and microorganisms, and has been identified as a biomarker with causal associations in blood pressure regulation pathways [1].

Hexadecanedioic Acid Substitution Risks


Long-chain dicarboxylic acids of varying carbon chain lengths cannot be treated as interchangeable building blocks due to fundamental differences in their physicochemical and biological interaction profiles. The 16-carbon backbone of hexadecanedioic acid occupies a distinct functional niche: it exhibits a molar binding ratio to albumin of 4.2:1, which is more than five-fold greater than the 0.8:1 ratio observed for the shorter C12 dodecanedioic acid [1]. This marked disparity in plasma protein binding translates directly to divergent free fraction availability, mitochondrial exposure, and potential off-target effects in biological systems [1]. In polymer applications, the chain length directly dictates the resulting polymer's crystallinity, glass transition temperature, moisture absorption, and mechanical flexibility—parameters that cannot be recapitulated simply by adjusting the molar ratio of a shorter-chain alternative [2]. Furthermore, the SLCO1B1-mediated transport interaction observed with hexadecanedioate is chain-length specific, with shorter or longer homologs failing to engage the same transporter-dependent pathway [3]. The quantitative evidence presented below substantiates why hexadecanedioic acid cannot be generically substituted without altering experimental or material performance outcomes.

Hexadecanedioic Acid vs. Analogues: Key Evidence


Albumin Binding Affinity: C16 vs. C12

In a direct head-to-head comparison using equilibrium dialysis with defatted human albumin, hexadecanedioic acid (C16) demonstrated a molar binding ratio of 4.2:1 (moles acid bound per mole albumin), compared to 0.8:1 for dodecanedioic acid (C12) and 3.8:1 for octadecanedioic acid (C18) [1]. The dissociation constants for long-chain dicarboxylic acids are 100- to 1,000-fold larger than those of comparable monocarboxylic acids, indicating weak but chain-length-dependent binding that substantially influences the free fraction available for cellular uptake [1].

Plasma protein binding Dicarboxylic acid transport Mitochondrial toxicity Reye's syndrome

Affinity Resin Performance for Albumin Depletion

Hexadecanedioic acid covalently coupled to Sepharose 4B demonstrates superior specificity for serum albumin depletion compared to conventional dye-based affinity resins [1]. The ligand leverages the natural affinity between long-chain dicarboxylic acids and albumin, providing a more selective binding interaction than Cibacron Blue F3G-A or similar dye-ligand systems that exhibit broader cross-reactivity with non-albumin plasma proteins [1]. This enhanced specificity translates to more efficient and selective albumin removal from plasma samples without unintended depletion of other plasma constituents .

Affinity chromatography Serum albumin depletion Plasma proteomics Sample preparation

In Vivo Blood Pressure Response

Oral administration of hexadecanedioic acid at 250 mg/kg/day for 21 days produced a significant elevation in mean arterial pressure in Wistar-Kyoto (WKY) rats compared to vehicle-treated controls [1]. This in vivo effect was accompanied by significantly increased circulating hexadecanedioate levels and enhanced vascular reactivity to noradrenaline in isolated mesenteric resistance arteries (leftward shift of the concentration-response curve, P=0.013) [1]. In contrast, salt-induced blood pressure elevation in spontaneously hypertensive stroke-prone rats did not affect circulating hexadecanedioate levels, confirming that hexadecanedioate acts upstream as a causal mediator rather than a downstream consequence of hypertension [1].

Hypertension Blood pressure regulation Cardiovascular pharmacology Metabolomics

Polyamide Molecular Weight and Thermal Profiles

Synthesis of nylons using hexadecane diacid with various diamines (including 1,6-hexanediamine, 1,8-octanediamine, 1,10-decanediamine, and 1,12-dodecanediamine) yields polyamides with molecular weights exceeding 1.1 × 10⁴ g/mol [1]. In contrast, nylons synthesized with shorter diamines (ethylene diamine or 1,4-butanediamine) produced polymers with substantially lower molecular weights under identical polymerization conditions [1]. The long C16 methylene segment reduces amide group density along the polymer backbone, which class-level inference suggests contributes to lower moisture absorption, enhanced dimensional stability, and reduced glass transition temperatures compared to conventional nylons derived from adipic acid (C6) or sebacic acid (C10) [2].

Polymer synthesis Nylon 6,16 Long-chain polyamides Thermoplastic elastomers

Aqueous Solubility and Hydrophobicity: C16 vs. C12

Aqueous solubility decreases markedly with increasing dicarboxylic acid chain length. Based on cross-study comparable solubility data, hexadecanedioic acid (C16) exhibits an estimated aqueous solubility of approximately 1.5–5.1 mg/L at 20–25°C [1], compared to reported values of approximately 150 mg/L for dodecanedioic acid (C12) and 15,000 mg/L for adipic acid (C6) [2]. This 16-fold reduction in aqueous solubility between C12 and C16 translates directly to enhanced hydrophobicity and reduced moisture absorption in derived polymers, as well as altered partitioning behavior in biological systems [3].

Hydrophobicity Solubility parameter Polymer moisture resistance Drug delivery

Hexadecanedioic Acid Applications


Long-Chain Polyamide (Nylon 6,16/16,16) Synthesis

Hexadecanedioic acid is optimally deployed as the diacid monomer in the melt polycondensation synthesis of long-chain polyamides, including nylon 6,16 (with hexamethylene diamine) and nylon 16,16 (with hexadecamethylene diamine). The 16-carbon backbone yields molecular weights exceeding 1.1 × 10⁴ g/mol with tunable thermal properties [6]. Compared to shorter-chain alternatives such as adipic acid (C6) or sebacic acid (C10), HDDA-derived nylons exhibit substantially reduced moisture absorption due to the pronounced hydrophobicity of the C16 chain (approximately 16-fold lower aqueous solubility than dodecanedioic acid) [4]. These materials are particularly suited for automotive under-hood components, electrical connectors, and precision engineering plastics where dimensional stability in humid environments is critical.

Plasma Albumin Depletion for Proteomics

Hexadecanedioic acid covalently coupled to Sepharose 4B serves as a high-specificity affinity chromatography ligand for the selective removal of serum albumin from human plasma samples [6]. The 4.2:1 molar binding ratio of hexadecanedioic acid to albumin [4] underpins this application, providing superior specificity relative to dye-based resins that exhibit broader, less selective protein binding profiles. This application is directly relevant to proteomics core facilities, clinical biomarker discovery laboratories, and pharmaceutical research groups conducting mass spectrometry-based plasma proteome profiling where high-abundance protein depletion is a prerequisite for detecting low-abundance analytes.

In Vivo Hypertension Pharmacology Model

Oral administration of hexadecanedioic acid at 250 mg/kg/day produces reproducible blood pressure elevation and enhanced vascular reactivity to noradrenaline in Wistar-Kyoto rats [6]. This causal, pathway-specific effect distinguishes hexadecanedioate from other circulating dicarboxylic acids and establishes it as a valuable pharmacological tool for investigating novel blood pressure regulatory mechanisms. Research groups studying hypertension pathophysiology, vascular smooth muscle function, or SLCO1B1-mediated transport interactions can utilize HDDA as a validated chemical probe to induce a specific metabolic perturbation that models aspects of human essential hypertension.

Moisture-Resistant Polyester & Thermoplastic Elastomers

When reacted with long-chain diols or incorporated into segmented block copolymers, hexadecanedioic acid imparts enhanced hydrolytic stability and reduced glass transition temperatures to the resulting polyesters and thermoplastic elastomers [6]. The 14-carbon methylene segment between carboxyl groups reduces ester bond density along the polymer backbone, which class-level inference suggests increases resistance to hydrolytic degradation compared to polyesters derived from shorter diacids. These materials find application in specialty adhesives, flexible tubing, biomedical device components, and coating formulations where a combination of flexibility, hydrophobicity, and environmental stress crack resistance is required.

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